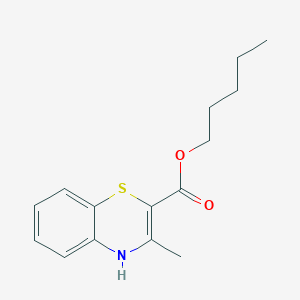![molecular formula C17H15N3S B5151920 2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5151920.png)
2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile
Vue d'ensemble
Description
2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile in various applications is not fully understood. However, it has been proposed that the compound may act by inhibiting enzymes or interacting with DNA.
Biochemical and physiological effects:
Studies have shown that 2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile has various biochemical and physiological effects. In anticancer research, the compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth. In antiviral research, it has been shown to inhibit the replication of HIV-1 and hepatitis C virus. In materials science, it has been shown to exhibit fluorescence properties and high thermal stability.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile in lab experiments include its high yield of synthesis, stability, and versatility in various applications. However, the limitations include its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are many future directions for the research and application of 2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile. In medicinal chemistry, further studies could investigate the compound's potential as a therapeutic agent for various diseases. In materials science, research could focus on the synthesis of novel MOFs using this compound. In analytical chemistry, new methods could be developed for the determination of heavy metals using this compound. Additionally, studies could investigate the potential of this compound in other fields such as catalysis and sensor development.
In conclusion, 2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile is a versatile and promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications.
Applications De Recherche Scientifique
2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antifungal properties. In materials science, it has been studied for its use in the synthesis of metal-organic frameworks (MOFs) and as a fluorescent probe. In analytical chemistry, it has been used as a reagent for the determination of heavy metals in environmental samples.
Propriétés
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-11-7-15-16(8-12(11)2)20-17(19-15)21-10-14-6-4-3-5-13(14)9-18/h3-8H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRAVYVAAGGGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5,6-Dimethylbenzimidazole-2-ylthio)methyl)benzenecarbonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5151839.png)
![3-[1-(2-chlorobenzyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B5151847.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(phenylthio)propanamide](/img/structure/B5151850.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5151855.png)
![6-(6-methyl-2-pyridinyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5151862.png)
![2-{[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}benzoic acid](/img/structure/B5151867.png)
![4-methyl-6-(1-pyrrolidinyl)-2-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5151874.png)

![5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5151893.png)

![1-[4-(4-morpholinylsulfonyl)-2-nitrophenyl]azepane](/img/structure/B5151913.png)
![propyl 4-{[4-(benzyloxy)benzoyl]amino}benzoate](/img/structure/B5151925.png)
![methyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151928.png)
![ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5151936.png)